2-Amino-3-methyl-5-phenylpyridine
Overview
Description
“2-Amino-3-methyl-5-phenylpyridine” is a chemical compound with the molecular formula C12H12N2 . It is a mutagenic heterocyclic aromatic amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . Another process for the preparation of 2-amino-5-methylpyridine involves reacting 3-methyl-pyridine 1-oxide with a trialkylamine .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The molecular weight of this compound is 184.24 g/mol .Chemical Reactions Analysis
The bromination reaction of a similar compound, 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester, has been studied. The activation energy of bromination was found to be 37.02 kJ mol–1 .Scientific Research Applications
Antibacterial, Antitubercular, and Antioxidant Properties : Ultrasound-assisted one-pot synthesis of novel 2-amino-3-cyanopyridine derivatives with a 5-imidazopyrazole nucleus has been demonstrated to possess excellent antibacterial, antitubercular, and antioxidant properties, making it an environmentally friendly method (Kalaria, Satasia, Avalani, & Raval, 2014).
Synthesis of New Oxopyrazolinylpyridine : A study has demonstrated the synthesis and reactions of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, leading to new oxopyrazolinylpyridine (Ahmed, Kandeel, Abbady, & Youssef, 2002).
Neurotropic Activity : 3-(arylmethyl)aminopyridine-2(1H)-one derivatives show higher potential neurotropic activity than drugs Mexidol and Amitriptyline, indicating potential applications in treating anxiety and depression (Palamarchuk et al., 2021).
Reactivity Towards DNA : The N-acetoxy metabolite of 2-amino-5-phenylpyridine (Phe-P-1) has shown greater reactivity towards DNA and dGMP than its ortho-methyl derivative, with a significant difference in DNA-bound amine formation (Saris et al., 1995).
Electrophilic Benzylation : Electrophilic benzylation of the 2-aminopyridine ring leads to 2-amino-3- or 5-benzylpyridines, with bis-(2-amino-5-pyridyl)phenylmethanes as by-products (Kowalski, 1991).
Antiradical Activity : 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-one derivatives have demonstrated antiradical activity against DPPH and ABTS radicals, indicating their potential in radical scavenging applications (Kulakov et al., 2018).
Chemical Properties Study : N-Methylation of amino-groups has been found to increase electron-donating ability, and introducing a methyl group or halogen atom into phenyl or pyridyl rings produces a bathochromic shift, crucial for understanding molecular interactions and designing new molecules (Cumper & Singleton, 1968).
Starting Point for Further Chemical Reactions : The successful synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives can be used as a starting point for further chemical reactions, indicating its role as a precursor in synthetic chemistry (Shatsauskas et al., 2017).
Safety and Hazards
Future Directions
The synthesis of 2-methylpyridines via α-methylation has been explored using a simplified bench-top continuous flow setup . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste . This could potentially be applied to the synthesis of “2-Amino-3-methyl-5-phenylpyridine”.
Properties
IUPAC Name |
3-methyl-5-phenylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUDWMVFKOHVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150638 | |
Record name | 2-Amino-3-methyl-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114042-03-4 | |
Record name | 3-Methyl-5-phenyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114042-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-methyl-5-phenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114042034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-methyl-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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